molecular formula C9H11ClO2S B1280232 3-Phenylpropane-1-sulfonyl chloride CAS No. 63014-04-0

3-Phenylpropane-1-sulfonyl chloride

Cat. No.: B1280232
CAS No.: 63014-04-0
M. Wt: 218.7 g/mol
InChI Key: DUWPDKKXSBXWLY-UHFFFAOYSA-N
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Description

3-Phenylpropane-1-sulfonyl chloride is a synthetic organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . . This compound is commonly used in various scientific experiments, research, and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylpropane-1-sulfonyl chloride can be synthesized through the sulfonylation of 3-phenylpropane-1-ol using chlorosulfonic acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.

    Reduction Reactions: It can be reduced to form corresponding sulfides or sulfoxides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:
3-Phenylpropane-1-sulfonyl chloride is primarily used as a reagent in organic synthesis. It facilitates the preparation of:

  • Sulfonamides: These compounds are derived from the reaction of sulfonyl chlorides with amines, playing a crucial role in medicinal chemistry due to their antibacterial properties.
  • Sulfonate Esters: These are formed when sulfonyl chlorides react with alcohols, which are essential in various chemical transformations.
  • Other Sulfonyl Derivatives: The compound can also be utilized to synthesize a variety of sulfonyl-containing compounds that are important in drug development and material science.

Reactivity:
The sulfonyl chloride group is highly electrophilic, enabling it to undergo:

  • Nucleophilic Substitution Reactions: This allows the formation of stable derivatives by reacting with nucleophiles like amines and thiols.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to yield sulfides or sulfoxides, broadening its utility in synthetic pathways.

Biological Applications

Modification of Biomolecules:
In biological research, this compound is employed for the modification of biomolecules such as proteins and peptides. This modification can enhance the understanding of protein function and interactions by introducing sulfonyl groups, which can affect the biological activity and stability of these molecules.

Pharmaceutical Development:
The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its ability to form sulfonamides makes it particularly useful in developing antibiotics and other therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of sulfonamides exhibit significant antibacterial activity .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is utilized to produce specialty chemicals, agrochemicals, and polymers. Its reactivity allows for the efficient synthesis of complex molecules required in various applications within the chemical industry.

Case Studies and Research Findings

Several studies highlight the importance of this compound in research:

  • Antibacterial Activity Study: A series of urea derivatives containing the sulfonyl group were evaluated for their antibacterial properties. The results indicated that compounds derived from this compound exhibited significant activity against bacterial strains, demonstrating its potential as a building block for new antibiotics .
  • Synthesis of Inhibitors: Research on small-molecule inhibitors targeting specific biological pathways has utilized this compound as a key reagent. These inhibitors were designed to modulate cellular processes, showcasing the compound's role in drug discovery and development .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Organic ChemistrySynthesis of sulfonamides, estersVersatile reagent for complex organic transformations
Biological ResearchModification of proteins and peptidesEnhances understanding of biomolecular functions
Pharmaceutical IndustryIntermediate for antibiotic synthesisPotential for developing new therapeutic agents
Industrial ChemistryProduction of specialty chemicalsEfficient synthesis routes for diverse applications

Mechanism of Action

The mechanism of action of 3-Phenylpropane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable sulfonamide, sulfonate ester, and sulfonic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylpropane-1-sulfonyl chloride is unique due to its extended alkyl chain, which provides additional flexibility and reactivity compared to other sulfonyl chlorides. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in organic synthesis .

Biological Activity

3-Phenylpropane-1-sulfonyl chloride (C9H11ClO2S), a sulfonyl chloride derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The structure can be represented as follows:

C9H11ClO2S\text{C}_9\text{H}_{11}\text{ClO}_2\text{S}

Inhibition of Enzymatic Activity

One of the notable biological activities of this compound is its role as an inhibitor of various enzymes. Research indicates that sulfonyl chlorides can act as potent inhibitors for serine hydrolases, including fatty acid amide hydrolase (FAAH) and urease, which are critical targets in treating conditions such as pain and infections.

Table 1: Inhibition Data for Selected Enzymes

CompoundTarget EnzymeIC50 (nM)Reference
This compoundFatty Acid Amide Hydrolase50
This compoundUrease200

The compound demonstrates a significant inhibitory effect on FAAH with an IC50 value indicating potent activity. This suggests potential therapeutic applications in pain management through modulation of endocannabinoid levels.

The mechanism by which this compound exerts its biological effects primarily involves the formation of covalent bonds with the active site serine residue in target enzymes. This irreversible inhibition leads to prolonged enzyme inactivity, which is particularly beneficial in therapeutic contexts where sustained action is desired.

Study on Fatty Acid Amide Hydrolase

In a study focused on the inhibition of FAAH, sulfonyl fluoride analogs were synthesized, including derivatives of this compound. These analogs exhibited varying degrees of selectivity and potency against FAAH compared to other endocannabinoid degrading enzymes like monoacylglycerol lipase (MGL) and cannabinoid receptors (CB1 and CB2). The results highlighted the importance of structural modifications in enhancing inhibitory activity and selectivity for FAAH .

Anti-Urease Activity

Another study explored the anti-urease properties of sulfonamide derivatives, including those related to this compound. The compound demonstrated significant inhibition of urease activity, which is crucial for targeting Helicobacter pylori infections. The study reported an IC50 value of 200 nM, indicating moderate effectiveness in inhibiting this enzyme .

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of this compound. The compound exhibits moderate toxicity levels; therefore, further studies are necessary to evaluate its safety in vivo. Toxicological assessments have indicated potential hazards associated with sulfonyl chlorides due to their electrophilic nature, necessitating careful handling and application .

Properties

IUPAC Name

3-phenylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWPDKKXSBXWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503087
Record name 3-Phenylpropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63014-04-0
Record name 3-Phenylpropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpropane-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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